5-bromo-6-chloro-1H-indole-3-carbaldehyde
Overview
Description
5-bromo-6-chloro-1H-indole-3-carbaldehyde is a derivative of 1H-Indole-3-carboxaldehyde . It is a key intermediate for the preparation of biologically active compounds and indole alkaloids . It is also an important precursor for the synthesis of diverse heterocyclic derivatives because its carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H5BrClNO . The InChI code is 1S/C9H5BrClNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H .Chemical Reactions Analysis
1H-Indole-3-carboxaldehyde and its derivatives, including this compound, are known to undergo C–C and C–N coupling reactions and reductions . They are key intermediates for the preparation of biologically active compounds and indole alkaloids .Physical and Chemical Properties Analysis
This compound has a molecular weight of 258.5 . It is a yellow solid and should be stored at 0-8°C .Scientific Research Applications
1. Molecular Structure and Intermolecular Interactions
- Molecules of related compounds like 5-bromo-1H-indole-3-carbaldehyde 3-methoxy-benzoylylhydrazone are known to form ribbons linked by hydrogen bonds, an important aspect in crystallography and molecular modeling (Ali, Halim, & Ng, 2005).
- The condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other compounds like 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione leads to the formation of indole derivatives, useful in exploring intermolecular interactions and molecular structures (Barakat et al., 2017).
2. Chemical Synthesis and Derivatives
- Research includes the synthesis of various derivatives using 5-bromo-1H-indole-3-carbaldehyde, like indole-3-carbaldehyde semicarbazone derivatives, exploring their chemical properties and potential applications (Carrasco et al., 2020).
- The compound is used in reactions to create heterocyclic compounds, such as triazolo(thiadiazepino)indoles, contributing to the diverse field of heterocyclic chemistry (Vikrishchuk et al., 2019).
3. Biological Activity and Potential Uses
- Derivatives of 5-bromo-1H-indole-3-carbaldehyde are evaluated for their antibacterial activity, offering insights into potential pharmaceutical applications (Attaby, Ramla, & Gouda, 2007).
- The compound's derivatives are synthesized and studied for various biological activities like anticonvulsant properties, expanding the scope of its potential therapeutic uses (Gautam, Gupta, & Yogi, 2021).
Safety and Hazards
Future Directions
1H-Indole-3-carboxaldehyde and its derivatives, including 5-bromo-6-chloro-1H-indole-3-carbaldehyde, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . This highlights the potential for further exploitation in the assembly of pharmaceutically interesting scaffolds .
Mechanism of Action
Target of Action
5-Bromo-6-chloro-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indole derivatives have been found in many important synthetic drug molecules and have shown to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the molecular and cellular levels
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these interactions can vary widely and would depend on the specific pathways involved.
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities . The exact effects of this compound would depend on its specific targets and mode of action.
Properties
IUPAC Name |
5-bromo-6-chloro-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNMSGBNFQGRLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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